molecular formula C10H11BrFNO B10962899 N-(4-bromo-2-fluorophenyl)butanamide

N-(4-bromo-2-fluorophenyl)butanamide

Cat. No.: B10962899
M. Wt: 260.10 g/mol
InChI Key: BALGRLNHEPVBIJ-UHFFFAOYSA-N
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Description

N-(4-bromo-2-fluorophenyl)butanamide is an organic compound with the molecular formula C10H11BrFNO. This compound is characterized by the presence of a bromine atom and a fluorine atom attached to a phenyl ring, which is further connected to a butanamide group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-2-fluorophenyl)butanamide typically involves the reaction of 4-bromo-2-fluoroaniline with butanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

4-bromo-2-fluoroaniline+butanoyl chlorideThis compound\text{4-bromo-2-fluoroaniline} + \text{butanoyl chloride} \rightarrow \text{this compound} 4-bromo-2-fluoroaniline+butanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-2-fluorophenyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: The amide group can be hydrolyzed to form the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as N-(4-fluoro-2-phenyl)butanamide.

    Oxidation: Products include oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, such as amines or alcohols.

Scientific Research Applications

N-(4-bromo-2-fluorophenyl)butanamide is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-bromo-2-fluorophenyl)butanamide involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring contribute to its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

N-(4-bromo-2-fluorophenyl)butanamide can be compared with other similar compounds such as:

Uniqueness

The presence of both bromine and fluorine atoms in this compound imparts unique chemical properties, such as increased reactivity and specific binding interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C10H11BrFNO

Molecular Weight

260.10 g/mol

IUPAC Name

N-(4-bromo-2-fluorophenyl)butanamide

InChI

InChI=1S/C10H11BrFNO/c1-2-3-10(14)13-9-5-4-7(11)6-8(9)12/h4-6H,2-3H2,1H3,(H,13,14)

InChI Key

BALGRLNHEPVBIJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)NC1=C(C=C(C=C1)Br)F

Origin of Product

United States

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